2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine
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Overview
Description
N-{2-[2-(3,4-DICHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE is a complex organic compound that features a unique structure combining a dichlorophenyl group, an imidazo[1,2-a][1,3]benzimidazole core, and a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-DICHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE typically involves multiple steps:
Formation of the Imidazo[1,2-a][1,3]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Diethylamine Moiety: This step usually involves nucleophilic substitution reactions where the diethylamine group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-DICHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{2-[2-(3,4-DICHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-DICHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(3,4-DICHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE
- N-{2-[2-(3,4-DICHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIPROPYLAMINE
Uniqueness
The uniqueness of N-{2-[2-(3,4-DICHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIETHYLAMINE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the diethylamine moiety, in particular, may influence its binding affinity and specificity towards molecular targets.
Properties
Molecular Formula |
C21H22Cl2N4 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H22Cl2N4/c1-3-25(4-2)11-12-26-19-7-5-6-8-20(19)27-14-18(24-21(26)27)15-9-10-16(22)17(23)13-15/h5-10,13-14H,3-4,11-12H2,1-2H3 |
InChI Key |
IZESIETXJJMYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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